5-Acetamidobenzofuran
Overview
Description
5-Acetamidobenzofuran is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Agents : The synthesis of 5-substituted benzo[b]thiophene derivatives, including those with acetamido groups, has shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Anticonvulsant Activity : Benzothiazole derivatives, including those with acetamido groups, have been studied for their anticonvulsant activity and identified as potential candidates for new anticonvulsant drugs (Singh, Kumar, Singh, & Mishra, 2022).
Anticancer and Antimicrobial Agents : N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have shown potential as both anticancer and antimicrobial agents. Specific derivatives demonstrated high growth inhibition of melanoma cell lines and light activity against certain bacterial strains (Antypenko et al., 2016).
Treatment of Alzheimer’s Disease : Novel 3-aminobenzofuran derivatives, specifically as inhibitors of acetylcholinesterase and butyrylcholinesterase, have been identified as potential treatments for Alzheimer’s disease (Hasanvand et al., 2022).
Antimicrobial Activity : Some benzothiazole derivatives, including those with acetamido groups, have shown significant antimicrobial activities, with a few compounds being more potent than standard drugs against certain microbes (Basra et al., 2019).
Breast Cancer Treatment : 3-Acyl-5-hydroxybenzofuran derivatives have been investigated as potential anti-estrogen agents for breast cancer treatment. These compounds exhibited varying antiproliferative effects against human breast cancer cells (Li, He, Luo, Huang, & Deng, 2013).
Properties
IUPAC Name |
N-(1-benzofuran-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWILCIPIDLIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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